Specific Scientific Field: Medicinal Chemistry
Summary of the Application: “3,5-Bis(2,2,2-trifluoroethoxy)aniline” is used in the synthesis of 1,3-Thiazolidine-4-one derivatives.
Methods of Application or Experimental Procedures: The derivatives were synthesized through a multistep reaction sequence.
Results or Outcomes: The synthesized compounds were evaluated for their antiglioma cancer efficacy using a human glioblastoma cancer cell line (LN229). The results showed that most of the synthesized compounds follow Lipinski’s rule of 5.
Summary of the Application: “3,5-Bis(2,2,2-trifluoroethoxy)aniline” is used in the synthesis of 1,3,4-Oxadiazoles derivatives.
Methods of Application or Experimental Procedures: The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases.
Results or Outcomes: The structures of the newly synthesized compounds were elucidated, and further, their anti-cancer and anti-diabetic properties were investigated.
3,5-Bis(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes two trifluoroethoxy groups attached to an aniline backbone. Its molecular formula is , and it has a molecular weight of approximately 303.22 g/mol. This compound is notable for its light yellow to yellow-brown liquid form and exhibits significant fluorine substitution, which enhances its chemical stability and reactivity in various applications.
Further studies would be required to elucidate the specific biological activities of this compound.
The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline can be achieved through several methods:
3,5-Bis(2,2,2-trifluoroethoxy)aniline has several potential applications:
Several compounds share structural similarities with 3,5-Bis(2,2,2-trifluoroethoxy)aniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | Contains trifluoromethyl groups instead of trifluoroethoxy groups. | |
| 4-(Trifluoromethyl)aniline | Only one trifluoromethyl group; simpler structure. | |
| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Dissimilar due to being a bis-ether compound lacking an amino group. | |
| 3-(Trifluoromethyl)phenyl isocyanate | Contains an isocyanate functional group; more reactive towards nucleophiles. |
The presence of two trifluoroethoxy groups in 3,5-Bis(2,2,2-trifluoroethoxy)aniline sets it apart from these similar compounds by enhancing its solubility and reactivity profiles while providing unique properties that may be advantageous in specific applications.